3-Phenyl-1h-pyrazole-4-sulfonamide
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Overview
Description
3-Phenyl-1h-pyrazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the 3-position and a sulfonamide group at the 4-position. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1h-pyrazole-4-sulfonamide typically involves the cyclocondensation of hydrazine derivatives with 1,3-dielectrophilic compounds. One common method is the reaction of phenylhydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring . The sulfonamide group can be introduced through sulfonation reactions using reagents like sulfonyl chlorides .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs multicomponent reactions (MCRs) and one-pot processes to enhance efficiency and yield. These methods are favored for their simplicity, cost-effectiveness, and eco-friendly attributes, such as the use of green solvents and metal-free catalysts .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1h-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
3-Phenyl-1h-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Phenyl-1h-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity. The phenyl and pyrazole rings contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-methyl-1h-pyrazole-4-sulfonamide
- 3,5-Diphenyl-1h-pyrazole-4-sulfonamide
- 4-Phenyl-1h-pyrazole-3-sulfonamide
Uniqueness
3-Phenyl-1h-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonamide group enhances its solubility and reactivity, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C9H9N3O2S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
5-phenyl-1H-pyrazole-4-sulfonamide |
InChI |
InChI=1S/C9H9N3O2S/c10-15(13,14)8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H2,10,13,14) |
InChI Key |
HIUOVWJIVCSQTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)S(=O)(=O)N |
Origin of Product |
United States |
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